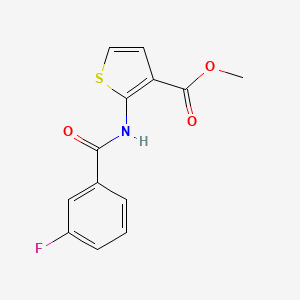

Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate” is a compound with a molecular weight of 279.29 .

Molecular Structure Analysis

The InChI code for “Methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate” is1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) . Physical And Chemical Properties Analysis

“Methyl 3-(2-fluorobenzamido)thiophene-2-carboxylate” is a solid substance . More specific physical and chemical properties are not available.Scientific Research Applications

Organic Synthesis and Functionalization : Thiophene derivatives serve as crucial intermediates in organic synthesis. For instance, Sanz et al. (2006) detailed a method for regioselectively functionalizing carbazoles, dibenzofurans, and dibenzothiophenes through anionic cyclization, showcasing the versatility of thiophene derivatives in synthesizing complex aromatic compounds (Sanz, Fernández, Castroviejo, Perez, & Fañanás, 2006). Similarly, Bridges et al. (1993) synthesized 4-substituted benzo[b]thiophene-2-carboxamidines as potent urokinase inhibitors, highlighting the pharmaceutical applications of thiophene modifications (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Materials Science : In materials science, thiophene-based polymers are utilized for their electronic properties. Kim et al. (2014) designed and synthesized a low bandgap semiconducting polymer incorporating thiophene for high-performance organic photovoltaic cells, demonstrating the application of thiophene derivatives in renewable energy technologies (Kim, Song, Kim, Kang, Shin, & Hwang, 2014).

Environmental and Sensory Applications : On the environmental front, Ren et al. (2020) developed a method for the ultrafast NIR fluorescent detection of hazardous thiophenols in the environment and living cells, showcasing the environmental monitoring capabilities of thiophene-based compounds (Ren, Huo, Huang, Chao, Wen, Fan, & Yin, 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3S/c1-18-13(17)10-5-6-19-12(10)15-11(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMGMSUMFXDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2888549.png)

![N-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2888552.png)

![1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B2888554.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2888557.png)

![1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone](/img/structure/B2888559.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)

![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)

![(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B2888571.png)